molecular formula C17H14N4O5 B2664691 N-(2-methoxy-4-nitrophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899744-87-7

N-(2-methoxy-4-nitrophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2664691
CAS No.: 899744-87-7
M. Wt: 354.322
InChI Key: RRITUZSQLNHMFJ-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-nitrophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative featuring a 1-methyl substituent at the naphthyridine core and a 2-methoxy-4-nitrophenyl group attached via a carboxamide linkage. The 1-methyl group confers conformational rigidity, while the nitro and methoxy substituents on the aryl moiety influence electronic properties and solubility. Its structural design aligns with modifications explored in HIV-1 integrase inhibitors and other therapeutic agents .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-20-15-10(4-3-7-18-15)8-12(17(20)23)16(22)19-13-6-5-11(21(24)25)9-14(13)26-2/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRITUZSQLNHMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-4-nitrophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a naphthyridine core with various functional groups that contribute to its biological activity. Its molecular formula is C16H16N4O4C_{16}H_{16}N_{4}O_{4}, and it has a molecular weight of 324.32 g/mol. The presence of the methoxy and nitro groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of naphthyridine derivatives. For instance, compounds similar to this compound showed potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

Anticancer Activity

Naphthyridine derivatives have been extensively studied for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death mechanisms. For instance, a study on related naphthyridine compounds showed significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values ranging from 10.47 to 15.03 μg/mL .

Cancer Cell Line IC50 (μg/mL) Mechanism
HeLa10.47Apoptosis induction
A54915.03Cell cycle arrest

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial for therapeutic applications in diseases characterized by inflammation. Studies indicate that naphthyridine derivatives can inhibit inflammatory mediators and pathways effectively. For example, certain derivatives were shown to reduce edema in rat models induced by carrageenan and zymosan, outperforming traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking their function.
  • Redox Reactions : The nitro group can participate in redox reactions, enhancing its antimicrobial properties.
  • Cell Cycle Disruption : Induction of apoptosis and cell cycle arrest in cancer cells is facilitated through various pathways, including p53-independent mechanisms.

Case Studies

Several case studies highlight the efficacy of naphthyridine derivatives in clinical settings:

  • A study demonstrated that a derivative significantly reduced tumor size in mice models of hepatocellular carcinoma by downregulating proliferation markers such as SOX9 and Ki67.
  • Another investigation revealed that treatment with naphthyridine compounds led to a marked decrease in inflammatory markers in animal models subjected to induced inflammation.

Scientific Research Applications

Antimicrobial Properties

The compound exhibits notable antimicrobial activity , particularly against a range of Gram-positive and Gram-negative bacteria. Research indicates that modifications in the naphthyridine structure enhance antibacterial efficacy. For instance, derivatives similar to this compound have shown effectiveness against multi-drug resistant strains of bacteria, making them valuable in addressing antibiotic resistance.

Antitumor Activity

N-(2-methoxy-4-nitrophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has demonstrated antitumor properties . Studies indicate that this compound can induce apoptosis in various cancer cell lines by targeting critical pathways involved in cell cycle regulation and survival. Notably, certain derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication, thereby exerting antiproliferative effects.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is significant. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-6. This activity suggests its therapeutic application in treating inflammatory diseases and conditions such as arthritis.

Neurological Applications

Emerging research has indicated that naphthyridine derivatives may possess applications in treating neurological disorders, including Alzheimer's disease and depression. The ability of these compounds to cross the blood-brain barrier enhances their potential for treating central nervous system disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is largely influenced by its chemical structure. The presence of the nitrophenyl group significantly enhances its interaction with biological targets, increasing potency against bacteria and cancer cells. Variations in substituents on the naphthyridine ring can lead to substantial changes in activity profiles.

Antibacterial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated several naphthyridine derivatives against resistant bacterial strains. Results indicated that compounds similar to N-(2-methoxy-4-nitrophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine exhibited potent activity against multi-drug resistant strains.

Antitumor Mechanism Investigation

Research published in Cancer Research explored the mechanisms by which naphthyridine derivatives induce apoptosis in cancer cells. It was found that these compounds could effectively inhibit topoisomerase II activity, leading to reduced cell proliferation in various cancer models.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to structurally analogous 1,8-naphthyridine-3-carboxamides (Table 1):

Compound Name 1-Position Substituent Amide Side Chain Key Functional Groups Reference
Target Compound 1-Methyl N-(2-Methoxy-4-Nitrophenyl) Nitro, Methoxy -
(E)-1-(Benzyloxy)-N-(2,4-Difluorobenzyl)-4-((2,4-Dimethoxybenzyl)amino)-6-(2-(Methylsulfonyl)vinyl)-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxamide 1-Benzyloxy N-(2,4-Difluorobenzyl) Dimethoxy, Methylsulfonyl
1-(4-Chlorobenzyl)-N-(4-Chlorophenyl)-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxamide 1-(4-Chlorobenzyl) N-(4-Chlorophenyl) Chloro
1-(Benzyloxy)-N-(3-Chloro-4-Fluorobenzyl)-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxamide 1-Benzyloxy N-(3-Chloro-4-Fluorobenzyl) Chloro, Fluoro
1-(4-Fluorobenzyl)-N-(2-Methoxyphenyl)-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxamide 1-(4-Fluorobenzyl) N-(2-Methoxyphenyl) Fluoro, Methoxy

Key Observations :

  • Amide Side Chain: The 2-methoxy-4-nitrophenyl group introduces strong electron-withdrawing effects (via nitro) and moderate hydrophilicity (via methoxy), contrasting with halogenated or non-nitrated aryl groups in analogs .
  • Functional Groups : Nitro groups (in the target) enhance hydrogen-bonding capacity compared to chloro or fluoro substituents, which may influence target binding .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) often achieves higher yields (70%) compared to conventional methods (31–66%), suggesting efficiency in amide bond formation.
Physicochemical Properties

Data from analogous compounds highlight trends in molecular weight, solubility, and spectral characteristics (Table 3):

Compound Molecular Weight (g/mol) Melting Point (°C) IR (C=O Stretching, cm⁻¹) Reference
Target Compound ~403 (estimated) Not reported ~1686 (amide C=O) -
1-(4-Chlorobenzyl)-N-(4-Chlorophenyl)-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxamide 424.28 193–195 1651 (amide), 1686 (keto)
1-(4-Fluorobenzyl)-N-(2-Methoxyphenyl)-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxamide 403.41 Not reported Not reported

Key Observations :

  • The target’s estimated molecular weight (~403 g/mol) aligns with similar compounds, suggesting comparable bioavailability.
  • Nitro groups may lower melting points relative to chloro analogs due to reduced crystallinity .
  • IR data indicate consistent amide C=O stretching (~1650–1686 cm⁻¹), corroborating structural integrity .

SAR Insights :

  • 1-Position : Bulky substituents (e.g., benzyloxy) improve enzymatic inhibition but reduce cellular uptake . The target’s 1-methyl group may balance steric effects and permeability.
  • Amide Side Chain : Electron-withdrawing groups (nitro, chloro) enhance target affinity but may compromise solubility; methoxy groups mitigate this by increasing hydrophilicity .

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